Product packaging for 4-(Naphthalen-1-ylmethyl)piperidine(Cat. No.:)

4-(Naphthalen-1-ylmethyl)piperidine

Cat. No.: B13532930
M. Wt: 225.33 g/mol
InChI Key: IOOLURNWQUNWCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Naphthalen-1-ylmethyl)piperidine is a nitrogen-containing organic compound with the molecular formula C16H19N and a molecular weight of 225.33 g/mol . It is characterized by a piperidine ring substituted at the 4-position with a naphthalen-1-ylmethyl group, a structure that classifies it as a valuable intermediate in organic synthesis and pharmaceutical research . This compound is part of the broader class of Organic Building Blocks, which are fundamental for constructing more complex molecular architectures in research and development settings . The piperidine scaffold is a common feature in molecules with biological activity, and the naphthalene group can impart specific steric and electronic properties. As such, researchers value this compound for its potential in drug discovery, materials science, and as a precursor for the synthesis of other specialty chemicals . The product is supplied with a typical purity of 98% and is accompanied by comprehensive analytical data, including NMR and LC-MS, to ensure batch-to-batch consistency and support rigorous research applications . This chemical is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H19N B13532930 4-(Naphthalen-1-ylmethyl)piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

4-(naphthalen-1-ylmethyl)piperidine

InChI

InChI=1S/C16H19N/c1-2-7-16-14(4-1)5-3-6-15(16)12-13-8-10-17-11-9-13/h1-7,13,17H,8-12H2

InChI Key

IOOLURNWQUNWCE-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Naphthalen 1 Ylmethyl Piperidine and Its Derivatives

Retrosynthetic Analysis and Strategic Precursors for the 4-(Naphthalen-1-ylmethyl)piperidine Core

A retrosynthetic analysis of this compound reveals several key disconnections and strategic precursors. The primary bond for disconnection is the one between the piperidine (B6355638) nitrogen and the naphthalen-1-ylmethyl group. This leads to two main precursors: a 4-substituted piperidine and a 1-(halomethyl)naphthalene or naphthalene-1-carbaldehyde.

Another strategic approach involves disconnecting the bond between the piperidine ring and the naphthalene (B1677914) moiety at the C4 position. This suggests precursors such as a piperidine derivative with a suitable leaving group at the C4 position and a naphthalen-1-yl organometallic reagent, or a 4-piperidone (B1582916) derivative and a naphthalen-1-yl phosphorus ylide in a Wittig-type reaction followed by reduction.

Key precursors for the synthesis of the this compound core include:

Piperidine

4-Piperidone regulations.gov

Naphthalene-1-carbaldehyde

1-(Bromomethyl)naphthalene

N-Boc-piperidin-4-one google.com

4-Anilinopiperidine federalregister.gov

Foundational Synthetic Routes to the Piperidine Ring System

Reductive Amination Strategies for N-Alkylation

Reductive amination is a powerful and widely used method for the N-alkylation of amines. masterorganicchemistry.comresearchgate.netorganic-chemistry.org In the context of synthesizing this compound, this strategy typically involves the reaction of piperidine with naphthalene-1-carbaldehyde to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. masterorganicchemistry.com

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent can be crucial for achieving high yields and selectivity, especially when other reducible functional groups are present in the substrates. masterorganicchemistry.com For instance, NaBH₃CN is known to selectively reduce imines in the presence of aldehydes. masterorganicchemistry.com

A general procedure involves stirring a mixture of the amine, the aldehyde or ketone, and the reducing agent in a suitable solvent, such as methanol (B129727) or 2,2,2-trifluoroethanol. organic-chemistry.org The reaction can often be performed as a one-pot procedure, making it an efficient and practical approach. nih.gov

Multi-Component Reactions in Piperidine Scaffold Assembly

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like piperidine derivatives from simple starting materials in a single step. nih.govresearchgate.netresearchgate.netnih.govyoutube.com These reactions are highly valued for their ability to rapidly generate molecular diversity. youtube.comajchem-a.com

For instance, a pseudo-four-component reaction of aldehydes, 2,7-naphthalenediol, and ammonium (B1175870) carboxylates can generate highly substituted piperidine analogs. ajchem-a.com Another example is the aza-Prins strategy, which involves the reaction of homoallylic ammonium halide salts with bifunctional aldehydes to produce piperidine-fused systems. researchgate.netresearchgate.net

Intramolecular Cyclization Approaches to the Nitrogen Heterocycle

Intramolecular cyclization is a key strategy for constructing the piperidine ring. nih.govacs.org These reactions involve the formation of a carbon-nitrogen bond within a single molecule to close the six-membered ring.

One such approach is the intramolecular aza-Michael reaction of N-tethered alkenes, which can be catalyzed by organocatalysts to yield enantiomerically enriched substituted piperidines. nih.gov Another method involves the intramolecular reductive cyclization of a monoxime of a δ-keto-ester to prepare polysubstituted N-hydroxypiperidines. ajchem-a.com

Furthermore, 4-piperidones, which are valuable intermediates for 4-substituted piperidines, can be synthesized from primary amines and acrylates through an intramolecular Claisen condensation followed by decarboxylation. youtube.comdtic.mil

Functionalization and Derivatization of the Naphthalene and Piperidine Moieties

Further modification of the this compound scaffold can be achieved by functionalizing either the naphthalene ring or the piperidine ring.

Regioselective Substitution Reactions on the Naphthalene Ring

The naphthalene ring system is more reactive towards electrophilic substitution than benzene. libretexts.orgmsu.edu Substitution reactions on naphthalene can be complex, but the 1-position is generally the most reactive. libretexts.org

Common electrophilic substitution reactions include:

Nitration: Can be used to introduce a nitro group onto the naphthalene ring.

Halogenation: Allows for the introduction of halogen atoms.

Friedel-Crafts Acylation: The choice of solvent can influence the regioselectivity. For example, acylation in carbon disulfide often favors the 1-isomer, while in nitrobenzene, the 2-isomer may be the major product. libretexts.org

Sulfonation: The reaction temperature can affect the position of substitution. libretexts.org

The increased reactivity of naphthalene is due to the lower loss of stabilization energy in the intermediate of the substitution reaction compared to benzene. libretexts.orgmsu.edu The stability of the carbocation intermediate plays a crucial role in determining the regioselectivity, with the intermediate for 1-substitution being more stable as it can be written with more resonance structures that retain a fully aromatic ring. libretexts.org

Stereoselective Synthesis of Chiral this compound Analogs

The generation of specific stereoisomers of this compound analogs is critical for investigating their interactions with biological systems. Asymmetric synthesis techniques are employed to control the formation of chiral centers, leading to enantiomerically pure or enriched compounds. Key strategies include the use of chiral catalysts and enzymatic transformations.

Dirhodium tetracarboxylate catalysts have proven effective in the stereoselective functionalization of the piperidine ring at various positions (C2, C3, or C4). nih.gov By selecting the appropriate chiral dirhodium catalyst and nitrogen-protecting group on the piperidine, it is possible to direct the introduction of a substituent with a high degree of diastereoselectivity and enantioselectivity. nih.gov For instance, the functionalization of N-Boc-piperidine can be achieved with catalysts like Rh₂(R-TCPTAD)₄, while N-Bs-piperidine functionalization can be directed with high diastereoselectivity using Rh₂(R-TPPTTL)₄. nih.gov

Another powerful approach is the use of enzymes, which offer high stereoselectivity under mild reaction conditions. researchgate.net Imine reductases (IREDs), for example, can catalyze the enantioselective reduction of cyclic imine precursors to yield chiral piperidines with high conversion rates. researchgate.net This biocatalytic method is particularly attractive due to its sustainability and the potential for high enantiomeric excess. researchgate.net Gold-catalyzed cyclization reactions also present a viable route for the stereoselective synthesis of substituted piperidin-4-ols, which can serve as key intermediates. scispace.com This method involves the cyclization of N-homopropargyl amides, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement, demonstrating excellent diastereoselectivity. scispace.com

Table 1: Comparison of Stereoselective Synthesis Methodologies for Piperidine Analogs

MethodologyCatalyst/EnzymeKey FeaturesTypical SelectivityReference
Asymmetric C-H FunctionalizationChiral Dirhodium Catalysts (e.g., Rh₂(R-TPPTTL)₄)Site-selective (C2, C3, C4); dependent on N-protecting group.High diastereoselectivity (up to >30:1 d.r.). nih.gov nih.gov
Enzymatic ReductionImine Reductases (IREDs)High enantioselectivity; mild, sustainable conditions.Full conversion, high enantiomeric excess. researchgate.net researchgate.net
Gold-Catalyzed CyclizationGold CatalystsForms substituted piperidin-4-ols; excellent diastereoselectivity.High diastereoselectivity in the ring-forming step. scispace.com scispace.com

Palladium-Catalyzed Coupling Reactions for Diversification

Palladium-catalyzed cross-coupling reactions are indispensable tools for the structural diversification of the this compound scaffold. These reactions enable the formation of carbon-carbon and carbon-nitrogen bonds, allowing for the introduction of a wide array of functional groups.

The Buchwald-Hartwig amination is a prominent palladium-catalyzed reaction used to form C-N bonds, which is particularly useful for modifying the piperidine nitrogen. researchgate.netsemanticscholar.org This reaction can couple the piperidine moiety with various aryl or heteroaryl halides, expanding the chemical space of accessible derivatives. semanticscholar.org Similarly, Suzuki and Stille coupling reactions are employed to form C-C bonds, allowing for the attachment of diverse aryl, vinyl, or alkyl groups to a pre-functionalized piperidine or naphthalene ring system. researchgate.netacs.org

Recent advances have focused on dearomative functionalization, where palladium catalysis can be used to transform flat aromatic systems like naphthalene into three-dimensional structures. A palladium-catalyzed dearomative 1,4-difunctionalization of naphthalene derivatives has been developed, which proceeds via a Heck-type insertion followed by the capture of a π-allylpalladium intermediate by a nucleophile, such as a piperidine. nih.gov This strategy can generate complex spirocyclic structures with high diastereoselectivity. nih.gov The development of such reactions is crucial for creating novel analogs with unique three-dimensional shapes. nih.gov

Optimization of Reaction Conditions and Scalability for Research-Grade Synthesis

The transition from a laboratory-scale reaction to a reliable, scalable process for producing research-grade material requires careful optimization of reaction parameters. Key areas of focus include the choice of solvent and catalyst, as well as strategies to maximize product yield and minimize the formation of impurities.

Solvent Effects and Catalysis in Reaction Efficiency

The selection of an appropriate solvent is critical as it can significantly influence reaction rates, yields, and even the reaction pathway. In the synthesis of piperidine derivatives, polar aprotic solvents like dimethylformamide (DMF) can enhance the rates of nucleophilic substitution reactions, though they require stringent drying. Protic solvents such as ethanol (B145695) are often preferred for reductive amination steps. In some cases, solvent-free conditions using a heterogeneous catalyst can offer a more environmentally benign and efficient alternative. researchgate.net

The choice of catalyst and its loading are equally important. Heterogeneous catalysts, such as palladium on carbon (Pd/C) or Raney Nickel (Raney-Ni), are often used in scalable processes due to their ease of separation from the reaction mixture. researchgate.net For palladium-catalyzed couplings, catalyst loading, often expressed in mol% or parts per million (ppm), is a key parameter to optimize. acs.org While higher catalyst loadings can increase reaction rates, minimizing the amount of palladium is desirable to reduce costs and residual metal content in the final product. acs.org The nature of the base used in the reaction can also be critical; for example, using a stronger base like potassium carbonate (K₂CO₃) can outperform weaker bases by minimizing side reactions such as hydrolysis.

Yield Enhancement and Side Product Mitigation Strategies

Maximizing the yield of the desired product while minimizing the formation of byproducts is a central goal of process optimization. This is often achieved through a systematic study of reaction parameters, including temperature, reaction time, and the molar ratio of reactants. researchgate.net

One common strategy is the use of protecting groups to prevent unwanted reactions at other functional sites on the molecule. For instance, the piperidine nitrogen is often protected with a group like Boc (tert-butyloxycarbonyl) during certain transformations, which can be removed later in the synthetic sequence. nih.gov An optimized Strecker-type condensation for a piperidine derivative involved adjusting the solvent system and temperature to achieve nearly quantitative yields. researchgate.net Subsequent selective hydrolysis of a nitrile to an amide, followed by controlled hydrolysis to the carboxylic acid, demonstrates how carefully chosen conditions can prevent the formation of unwanted side products. researchgate.net For scalable syntheses, robust purification methods like recrystallization are often developed to ensure high purity of the final compound. researchgate.net

Table 2: Factors in Optimizing Research-Grade Synthesis

ParameterFactorImpact on SynthesisExampleReference
Solvent Polarity (Protic vs. Aprotic)Affects reaction rates and solubility of reactants.DMF enhances nucleophilic substitution; ethanol is good for reductive amination.
Catalyst Type (Homogeneous vs. Heterogeneous)Influences reaction efficiency, selectivity, and ease of purification.Raney-Ni and Pd/C are used for scalable reductive amination and debenzylation. researchgate.net researchgate.net
Catalyst Loading (mol% or ppm)Balances reaction rate with cost and product purity.Suzuki-Miyaura reactions often use <1 mol% palladium. acs.org acs.org
Reagents Base StrengthMinimizes side reactions.K₂CO₃ can be superior to weaker bases in preventing ester hydrolysis.
Conditions Temperature & TimeControls reaction rate and selectivity, preventing decomposition.Heating at 45–50 °C for 12–36 h was found to be optimal for a specific condensation. researchgate.net researchgate.net

Molecular Architecture and Conformational Dynamics of 4 Naphthalen 1 Ylmethyl Piperidine

Three-Dimensional Structural Characterization in Solid and Solution States

The three-dimensional structure of a molecule can differ between its solid (crystal) and solution phases. In the solid state, molecules adopt a fixed, low-energy conformation constrained by crystal packing forces. In solution, molecules are dynamic, existing as an equilibrium of multiple conformations. Various analytical techniques are employed to elucidate these structures.

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated, revealing the molecule's exact conformation and stereochemistry within the crystal lattice.

While a specific crystal structure for 4-(naphthalen-1-ylmethyl)piperidine is not publicly available, analysis of related piperidine (B6355638) derivatives provides insight into the expected solid-state conformation. researchgate.netmdpi.com For instance, the X-ray analysis of phenyl(3-methyl-2,6-diphenylpiperidin-1-yl)methanone revealed that the piperidine ring can adopt both chair and twisted boat conformations within the same crystal structure, indicating positional disorder. researchgate.net In the crystal structure of naphthalen-1-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate, the naphthalen-1-ylmethyl group's geometry and its relation to the rest of the molecule are clearly defined. researchgate.net

For this compound, crystallographic analysis would be expected to show the piperidine ring in a stable chair conformation. The bulky naphthalen-1-ylmethyl substituent at the C4 position would almost certainly occupy an equatorial position to minimize steric hindrance, a common feature in 4-substituted piperidines. nih.gov The analysis would also define the precise rotational angle of the naphthalene (B1677914) group relative to the piperidine ring in the solid state.

Table 1: Representative Crystallographic Data for a Related Naphthalene-Containing Compound This table is illustrative, based on data for naphthalen-1-ylmethyl 2-(6-methoxynaphthalen-2-yl)propanoate, to demonstrate the type of information obtained from X-ray crystallography.

ParameterValueReference
Crystal SystemOrthorhombic researchgate.net
Space GroupP2₁2₁2₁ researchgate.net
a (Å)6.1768(2) researchgate.net
b (Å)11.2198(5) researchgate.net
c (Å)27.5938(11) researchgate.net
V (ų)1912.32(13) researchgate.net

In solution, the conformation of this compound is typically studied using Nuclear Magnetic Resonance (NMR) spectroscopy. ¹H and ¹³C NMR provide detailed information about the molecule's dynamic structure.

The conformation of the piperidine ring can be determined by analyzing the chemical shifts (δ) and, more importantly, the coupling constants (J) of the piperidine protons. In a chair conformation, protons in axial and equatorial positions have different chemical shifts. Typically, axial protons are more shielded and appear at a higher field (lower ppm) than their equatorial counterparts.

The magnitude of the vicinal coupling constants (³JHH) between adjacent protons is particularly informative. The Karplus relationship predicts that the coupling between axial-axial protons (³J_ax,ax_) is large (typically 10-13 Hz), while axial-equatorial (³J_ax,eq_) and equatorial-equatorial (³J_eq,eq_) couplings are small (typically 2-5 Hz). nih.gov The observation of large coupling constants for the proton at C4 would confirm the equatorial position of the naphthalen-1-ylmethyl substituent.

While no specific NMR spectrum for this compound is available, data from related compounds like piperidine and 4-methylpiperidine (B120128) can be used for comparison. chemicalbook.comhmdb.cachemicalbook.com

Table 2: Typical ¹H NMR Chemical Shifts and Coupling Constants for Piperidine Ring Protons in a Chair Conformation This table is illustrative and shows expected values based on general principles and data from related compounds.

Proton PositionExpected Chemical Shift (δ, ppm)Relevant Coupling Constants (J, Hz)
H-2/H-6 (axial)~2.5 - 2.7³J_ax,ax ≈ 10-13; ³J_ax,eq_ ≈ 2-5
H-2/H-6 (equatorial)~3.0 - 3.2³J_eq,ax_ ≈ 2-5; ²J_gem_ ≈ 12-14
H-3/H-5 (axial)~1.4 - 1.6³J_ax,ax_ ≈ 10-13; ³J_ax,eq_ ≈ 2-5
H-3/H-5 (equatorial)~1.7 - 1.9³J_eq,ax_ ≈ 2-5; ²J_gem_ ≈ 12-14
H-4 (axial)~1.5 - 1.8³J_ax,ax_ ≈ 10-13; ³J_ax,eq_ ≈ 2-5

Circular Dichroism (CD) spectroscopy is another technique used for conformational analysis, but it is only applicable to chiral molecules. Since this compound is achiral, it would not exhibit a CD spectrum unless it is placed in a chiral environment or derivatized to introduce a chiral center.

Conformational Preferences and Interconversion of the Piperidine Ring

The six-membered piperidine ring is not planar and adopts puckered conformations to relieve ring strain. These conformations are in dynamic equilibrium.

The two most significant conformations for the piperidine ring are the chair and the boat forms. chemrevlett.com The chair conformation is considerably more stable than the boat form, as it minimizes both torsional strain (staggered arrangement of all C-C bonds) and steric strain. The boat conformation suffers from steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed bonds.

The piperidine ring can flip from one chair conformation to another through a higher-energy twist-boat intermediate. This process has a significant energy barrier. For the parent piperidine molecule, this barrier is approximately 10-11 kcal/mol. The presence of substituents can alter this barrier. Due to the high stability of the chair form, piperidine and its simple derivatives exist almost exclusively in this conformation at room temperature.

The presence of the naphthalen-1-ylmethyl group at the C4 position has a profound influence on the conformational equilibrium of the piperidine ring. To avoid destabilizing 1,3-diaxial interactions, large substituents strongly prefer to occupy the more spacious equatorial position. nih.gov

For this compound, the chair conformation with the naphthalen-1-ylmethyl group in the equatorial position is overwhelmingly favored. The alternative chair conformation, with this bulky group in the axial position, would introduce severe steric clashes with the axial hydrogens at the C2 and C6 positions, making it energetically highly unfavorable. Therefore, the conformational equilibrium is heavily skewed towards the equatorial conformer.

Rotational Isomerism and Dynamics of the Naphthalene Moiety

In addition to the piperidine ring dynamics, rotation around the C4-CH₂ single bond and the CH₂-naphthalene single bond can occur. Rotation around the bond connecting the methylene (B1212753) bridge to the naphthalene ring is of particular interest as it can be hindered, potentially leading to distinct rotational isomers, or rotamers.

The barrier to rotation is primarily influenced by steric hindrance between the protons on the methylene bridge and the hydrogen atom at the C8 position of the naphthalene ring (a peri-interaction). Theoretical and experimental studies on related 1-substituted naphthalenes and 1,1'-binaphthyls show that such steric interactions can create significant rotational barriers. acs.orgusu.eduacs.org The size of the substituent is a primary factor in determining the height of this barrier. usu.eduacs.org

Intramolecular Non-Covalent Interactions and Their Role in the Molecular Shape of this compound

Detailed structural information for this compound, including crystallographic data or comprehensive computational analysis, is not publicly available in the searched scientific literature. Therefore, a specific analysis of its intramolecular non-covalent interactions and their precise role in its molecular shape cannot be provided at this time.

Generally, for a molecule with the structural motifs of this compound, several types of non-covalent interactions would be anticipated to play a significant role in its conformational dynamics. The piperidine ring, a saturated heterocycle, typically adopts a stable chair conformation to minimize angular and torsional strain. The substituent at the 4-position, the naphthalen-1-ylmethyl group, can exist in either an axial or equatorial position. The preference between these two is influenced by steric hindrance and the potential for stabilizing intramolecular interactions.

A key interaction expected to influence the conformation of this compound is the C–H···π interaction. This is a type of hydrogen bond where a C-H bond acts as the hydrogen bond donor and the π-electron system of the naphthalene ring acts as the acceptor. The hydrogens on the piperidine ring and the methylene bridge could potentially form such contacts with the electron-rich naphthalene moiety. The specific geometry and energetic contribution of these interactions would be crucial in determining the relative orientation of the piperidine and naphthalene rings.

Without experimental or detailed theoretical data, any discussion on bond lengths, bond angles, torsion angles, and the precise distances of these non-covalent interactions for this compound would be purely speculative. Such data is essential for constructing accurate data tables and providing a scientifically rigorous analysis of its molecular architecture.

Further research, including the synthesis and subsequent crystallographic analysis or high-level computational studies of this compound, would be necessary to elucidate the specific intramolecular non-covalent interactions and their quantitative impact on its molecular shape.

Mechanistic Investigations of 4 Naphthalen 1 Ylmethyl Piperidine Interactions with Biological Macromolecules

Analysis of Receptor Binding Mechanisms

The interaction of a ligand such as 4-(Naphthalen-1-ylmethyl)piperidine with a biological receptor is a critical area of study. While piperidine-containing molecules are known to interact with various receptors, including neurokinin 1 (NK1), histamine (B1213489) H3, and sigma-1 receptors, specific data for this compound is not currently available. nih.govnih.gov

Characterization of Ligand-Binding Pocket Geometry and Physiochemistry

Understanding the three-dimensional space of a receptor's binding pocket and its chemical environment is fundamental to elucidating ligand interactions. This characterization typically involves techniques such as X-ray crystallography or cryo-electron microscopy of the receptor-ligand complex. These methods would reveal the precise orientation of this compound within the binding site and the nature of the pocket's lining—whether it is predominantly hydrophobic, polar, or contains charged residues. For related piperidine (B6355638) derivatives, the lipophilicity of substituents has been shown to be a crucial factor for high-affinity binding, suggesting that the naphthalene (B1677914) group of the target compound would likely play a significant role in such interactions. nih.gov

Identification of Critical Amino Acid Residues for Ligand Recognition

Specific amino acid residues within the binding pocket are essential for recognizing and binding a ligand. Techniques like site-directed mutagenesis, where individual amino acids are systematically replaced, can pinpoint these critical residues. Computational molecular docking simulations can also predict which residues are likely to form key interactions, such as hydrogen bonds, pi-stacking (relevant for the naphthalene moiety), or van der Waals forces. For other piperidine-based ligands, the piperidine ring itself has been identified as a crucial structural element for receptor affinity. nih.gov

Biophysical Characterization of Binding Thermodynamics and Kinetics (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Biophysical techniques provide quantitative data on the binding affinity, stoichiometry, and the forces driving the interaction.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. tainstruments.com This allows for the determination of the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction, providing a complete thermodynamic profile. tainstruments.comnih.gov

Surface Plasmon Resonance (SPR) is a label-free optical sensing technique that monitors the binding of a ligand to an immobilized receptor in real-time. nih.gov SPR experiments yield kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (Kd) can be calculated. nih.govrsc.org

Currently, there are no publicly available ITC or SPR data for the binding of this compound to any specific biological macromolecule.

Enzyme Inhibition Studies at the Molecular Level

Piperidine derivatives have been investigated as inhibitors of various enzymes, such as 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis and cytochrome P450 enzymes. nih.govnih.gov However, specific enzyme inhibition data for this compound are not documented in the available literature.

Determination of Inhibition Type and Kinetic Parameters (e.g., Ki, IC50)

Enzyme kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) and the potency of an inhibitor.

IC50 (Half-maximal inhibitory concentration): This value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a commonly reported measure of inhibitor potency. For example, some piperidine derivatives have shown IC50 values in the micromolar range against the MenA enzyme. nih.gov

Ki (Inhibition constant): This is a more specific measure of the binding affinity of an inhibitor to an enzyme. The relationship between IC50 and Ki can be complex and depends on the type of inhibition and the substrate concentration relative to the Michaelis constant (Km). nih.gov

The table below illustrates the kind of data that would be generated from such studies. The values presented are hypothetical for this compound, as no experimental data has been found.

Target EnzymeInhibition TypeIC50 (µM)Ki (µM)
Hypothetical Enzyme ACompetitiveData not availableData not available
Hypothetical Enzyme BNon-competitiveData not availableData not available

Mechanistic Elucidation of Enzyme-Substrate vs. Enzyme-Inhibitor Interactions

To understand how an inhibitor works at the molecular level, its binding mode is compared to that of the natural substrate. This often involves structural biology techniques like X-ray crystallography of the enzyme in complex with the inhibitor. Such studies would reveal whether the inhibitor occupies the same active site as the substrate (competitive inhibition) or binds to an allosteric site, inducing a conformational change that reduces the enzyme's activity. The interactions of the naphthalenylmethyl and piperidine moieties with the enzyme's amino acid residues would be of particular interest in defining the mechanism of inhibition. Without experimental data, any discussion of these interactions for this compound remains speculative.

Modulation of Ion Channel and Transporter Function: Molecular Mechanisms

There is currently a lack of published research specifically investigating the molecular mechanisms by which this compound may modulate the function of ion channels and transporters. While the piperidine and naphthalene moieties are present in various biologically active compounds known to interact with these protein families, dedicated studies on this compound are absent from the scientific literature.

Consequently, no data is available to construct a table detailing the effects of this compound on specific ion channels or transporters, nor can a summary of research findings on its molecular mechanisms of action in this context be provided.

Structure Activity Relationship Sar and Structure Interaction Relationship Sir Studies

Rational Design of 4-(Naphthalen-1-ylmethyl)piperidine Analogs for SAR Exploration

The rational design of analogs based on the this compound scaffold is often guided by the desire to understand and optimize interactions with specific biological targets, such as G protein-coupled receptors (GPCRs) and transporters. The core structure presents multiple avenues for chemical modification, allowing for a systematic exploration of how changes in stereochemistry, electronics, and steric bulk influence molecular recognition.

In the context of nociceptin (B549756)/orphanin FQ (N/OFQ) peptide (NOP) receptor ligands, for instance, the piperidine (B6355638) moiety is a common feature. Studies on related piperidine-containing scaffolds have shown that the substituent on the piperidine nitrogen plays a crucial role in determining whether a compound acts as an agonist or an antagonist. For example, in a series of N-(4-piperidinyl)-2-indolinones, it was observed that directly linking a saturated lipophilic substituent to the piperidine nitrogen resulted in agonist activity, whereas the introduction of a methylene (B1212753) linker between the substituent and the nitrogen led to antagonist activity nih.gov. This principle has informed the design of this compound analogs where the piperidine nitrogen is a key point of diversification.

Furthermore, the design of analogs has been influenced by the need to improve physicochemical properties, such as lipophilicity and metabolic stability. For example, in the development of inhibitors for the Mycobacterium tuberculosis enzyme 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), replacement of a benzophenone (B1666685) moiety with a 2-naphthyl group was explored to reduce lipophilicity while maintaining inhibitory potency nih.gov. Such strategies are applicable to the rational design of this compound analogs for various therapeutic targets.

Impact of Substituent Modifications on Molecular Recognition and Binding Affinity

The naphthalene (B1677914) ring of this compound serves as a crucial lipophilic anchor and can engage in various non-covalent interactions with biological targets, including π-π stacking and hydrophobic interactions. Modifications to this ring system can significantly impact binding affinity and selectivity.

In a study of N-[ω-(6-methoxynaphthalen-1-yl)alkyl] derivatives targeting sigma (σ) receptors, the presence of a methoxy (B1213986) group on the naphthalene ring was a key feature of the investigated compounds. While this study did not explore a wide range of substituents on the naphthalene ring itself, the high affinity of these compounds underscores the importance of the naphthyl moiety for σ receptor binding nih.gov.

General principles from related fields suggest that the introduction of substituents on the naphthalene ring can modulate its electronic properties and steric profile. For example, electron-withdrawing or electron-donating groups can alter the cation-π or π-π stacking interactions with receptor residues. The position of the substituent is also critical, as steric clashes can arise depending on the topology of the binding pocket. For instance, studies on the distortion of the naphthalene ring due to bulky peri-substituents have shown that significant strain can be induced, which could in turn affect the molecule's conformation and interaction with a receptor nih.gov.

In the context of P2Y14 receptor antagonists, where a naphthalene-based structure is also prominent, modifications to the aromatic system have been explored. Although the parent compound in these studies is a phenyl-piperidine, the principles of modifying the larger aromatic system are relevant. For example, the naphthalene ring could be replaced by other bicyclic or substituted aromatic systems to probe the receptor's tolerance for different shapes and electronic distributions nih.gov.

The nitrogen atom of the piperidine ring is a key basic center that is often involved in a crucial salt bridge interaction with an acidic residue (e.g., aspartate) in the binding pocket of many GPCRs. Consequently, modifications at this position can have a profound impact on binding affinity and functional activity.

In the development of ligands for the nociceptin receptor (ORL1), it has been demonstrated that the nature of the substituent on the piperidine nitrogen can switch the pharmacological activity from agonism to antagonism. For example, in a series of N-(4-piperidinyl)-2-indolinones, N-substituents that were directly attached cyclic moieties tended to produce agonists, while those attached via a methylene linker resulted in antagonists nih.gov. This suggests that the distance and orientation of the N-substituent relative to the piperidine ring are critical determinants of functional outcome.

In a series of substituted piperidine naphthamides targeting dopamine (B1211576) D4.2 and serotonin (B10506) 5-HT2A receptors, a benzyl (B1604629) group on the piperidine nitrogen was found to be favorable for interaction with these receptors. Increasing the linker length between the phenyl ring of the N-substituent and the piperidine nitrogen led to a decrease in affinity researchgate.net. This highlights the importance of an optimal linker length for positioning the aromatic group in a complementary sub-pocket.

For ORL1 receptor agonists, bulky alicyclic substituents on the piperidine nitrogen, such as cyclodecyl and 4-isopropylcyclohexyl, have been shown to yield highly potent and selective ligands nih.gov. This indicates that for certain receptors, a large, sterically demanding group at this position is well-tolerated and can enhance binding affinity.

Substitution on the carbon atoms of the piperidine ring can influence the molecule's conformation, lipophilicity, and potential for additional interactions within the binding site. Methyl substitution, in particular, has been systematically studied in the context of N-[ω-(6-methoxynaphthalen-1-yl)alkyl]piperidine derivatives as ligands for the sigma-1 (σ₁) receptor nih.gov.

In this series, the position of a methyl group on the piperidine ring had a significant effect on both affinity and selectivity for the σ₁ receptor. A 4-methyl substituent resulted in the most potent σ₁ ligand, while a 3,3-dimethyl substitution pattern afforded the highest selectivity over the σ₂ receptor.

Table 1: Effect of Methyl Substitution on the Piperidine Ring of N-(6-Methoxynaphthalen-1-yl)propylpiperidine Derivatives on Sigma Receptor Affinity

CompoundPiperidine Substitutionσ₁ Kᵢ (nM)σ₂ Kᵢ (nM)Selectivity (σ₂/σ₁)
26 3,3-dimethyl0.35238680
28 3-methyl0.98104106
31 4-methyl0.03017.9597
33 2-methyl3.325.17.6

Data sourced from a study on N-[ω-(6-methoxynaphthalen-1-yl)alkyl]piperidine derivatives nih.gov.

These findings demonstrate that even a small methyl group can act as a sensitive probe for the topology of the binding site. The enhanced potency of the 4-methyl derivative suggests a favorable interaction in a specific region of the σ₁ receptor's binding pocket, while the high selectivity of the 3,3-dimethyl analog points to steric constraints in the σ₂ receptor that are not present in the σ₁ receptor.

In a broader context, rigidifying the piperidine ring through bridging has been explored for P2Y14R antagonists. While these were not naphthalen-1-ylmethyl derivatives, the study showed that various bridged piperidines, such as 2-azanorbornane and isoquinuclidine, could maintain or even improve receptor affinity nih.govresearchgate.net. This suggests that conformational restriction of the piperidine ring can be a fruitful strategy for optimizing binding.

The methylene linker connecting the naphthalene and piperidine rings in this compound provides a degree of conformational flexibility. While this specific linker has not been extensively varied in the literature for this exact scaffold, studies on related compounds provide insights into the importance of the linker's length and nature.

For instance, in the N-[ω-(6-methoxynaphthalen-1-yl)alkyl]piperidine series, the alkyl linker length was varied between propyl and butyl chains. The results indicated that the optimal linker length is dependent on the specific target and the substitution pattern of the piperidine ring nih.gov.

In the context of piperidine naphthamides, increasing the linker length between an N-benzyl substituent and the piperidine nitrogen led to decreased affinity for D4.2 and 5-HT2A receptors researchgate.net. This underscores that there is an optimal distance and geometry for presenting the terminal aromatic moiety to its corresponding binding subsite. The single methylene linker in this compound provides a relatively rigid connection, which may be advantageous for certain receptor interactions by reducing the entropic penalty upon binding.

Identification of Key Pharmacophoric Elements for Specific Molecular Targets

Based on the SAR studies of this compound and its analogs, a general pharmacophore model can be proposed. This model typically consists of:

A lipophilic aromatic feature: Represented by the naphthalene ring, which engages in hydrophobic and/or π-stacking interactions. The substitution pattern on this ring can fine-tune these interactions and introduce additional hydrogen bond donor or acceptor points.

A basic nitrogen center: The piperidine nitrogen, which is usually protonated at physiological pH and forms a key ionic interaction with an acidic residue in the receptor.

A specific spatial arrangement: The relative orientation of the naphthalene ring and the piperidine nitrogen, dictated by the methylene linker, is crucial for fitting into the receptor's binding pocket.

For σ₁ receptor ligands, the pharmacophore includes a high-affinity site that favorably accommodates a 4-methylpiperidine (B120128) moiety and a region that interacts strongly with the methoxynaphthalene group nih.gov.

For nociceptin receptor ligands, the pharmacophore is more complex, with the N-substituent on the piperidine ring being a critical determinant of agonist versus antagonist activity. A general model for NOP antagonists includes a piperidine nitrogen, a hydrophobic group attached to it (often via a short linker), and another aromatic moiety that interacts with a different part of the receptor nih.gov.

The development of pharmacophore models is an ongoing process that is refined with each new set of SAR data. These models are invaluable tools for the rational design of new, more potent, and selective ligands based on the this compound scaffold.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Selection and Calculation of Molecular Descriptors

The initial and one of the most critical stages in QSAR modeling is the selection and calculation of molecular descriptors. researchgate.net These descriptors are numerical values that characterize specific properties of a molecule's structure. ijert.org The goal is to choose descriptors that capture the structural features most relevant to the biological activity being studied. researchgate.net For a series of compounds based on the this compound scaffold, a wide array of descriptors would be calculated to build a robust model. These descriptors are typically categorized into several classes. nih.gov

Classes of Molecular Descriptors:

Constitutional Descriptors: These are the most straightforward descriptors, derived directly from the molecular formula. They include molecular weight, number of atoms, number of specific atom types (e.g., oxygen, nitrogen), number of rings, and number of double bonds. researchgate.net

Topological Descriptors: Also known as 2D descriptors, these reflect the connectivity of atoms within the molecule. They are calculated from the 2D representation of the structure and include indices like molecular connectivity indices, shape indices (e.g., Kappa indices), and topological polar surface area (TPSA). ijert.orgmdpi.com

Geometrical Descriptors: These descriptors, also called 3D descriptors, require the 3D coordinates of the atoms. They describe the size and shape of the molecule, such as molecular surface area, volume, and moments of inertia. mdpi.com

Physicochemical Descriptors: This category includes properties like logP (a measure of lipophilicity), molar refractivity (related to polarizability), and aqueous solubility (LogS). mdpi.com The naphthalene moiety in this compound, for instance, significantly contributes to its lipophilicity. ontosight.ai

Quantum-Chemical Descriptors: Derived from quantum mechanics calculations, these provide information about the electronic properties of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. mdpi.com

The selection of the most relevant descriptors from the large pool of calculated ones is typically achieved using statistical methods like genetic function approximation to avoid overfitting and create a statistically significant model. nih.gov

Table 1: Example of Molecular Descriptors for a Hypothetical QSAR Study

Descriptor ClassDescriptor NameDescription
ConstitutionalMolecular Weight (MW)Total mass of the molecule.
PhysicochemicalLogPMeasures the lipophilicity or hydrophobicity of the compound.
TopologicalTopological Polar Surface Area (TPSA)Sum of surfaces of polar atoms; relates to drug transport properties. ijert.org
GeometricalMolecular Surface AreaThe surface area of the molecule's 3D structure.
Quantum-ChemicalE-LUMOEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. mdpi.com
Quantum-ChemicalDipole MomentA measure of the overall polarity of the molecule.

Development and Validation of Predictive Models for Molecular Interactions

Following the calculation and selection of descriptors, a mathematical model is developed to form a quantitative relationship between the chosen descriptors (the independent variables) and the biological activity (the dependent variable). nih.gov This is often achieved using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced methods like Artificial Neural Networks (ANN). nih.govmdpi.com

A crucial aspect of QSAR modeling is rigorous validation to ensure the model is robust, stable, and has predictive power. researchgate.netnih.gov Validation is not merely an assessment of statistical fit but a comprehensive process to establish the reliability of the model. researchgate.net Validation is typically divided into two main types:

Internal Validation: This process assesses the stability and robustness of the model using only the data from the training set (the data used to build the model). researchgate.net The most common method is cross-validation, particularly the leave-one-out (LOO) technique. researchgate.net In LOO cross-validation, a single compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the training set. The resulting cross-validation coefficient (q²) is a key indicator of the model's internal predictive ability. nih.gov

External Validation: This is considered the most stringent test of a model's predictive capability. researchgate.netnih.gov The model, which was built using the training set, is used to predict the biological activity of an external test set of compounds that were not used in the model's development. mdpi.comnih.gov The predictive power is then assessed by comparing the predicted activities with the experimentally measured activities for the test set compounds. researchgate.net

Several statistical parameters are used to evaluate the quality of a QSAR model. A high value for the coefficient of determination (R²) indicates a good fit for the training set, while a high value for the cross-validation coefficient (q²) suggests good internal predictivity. researchgate.netnih.gov For external validation, a high predictive R² (R²_pred) is sought. researchgate.net

Table 2: Key Statistical Parameters for QSAR Model Validation

ParameterSymbolDescriptionAcceptable Value
Coefficient of DeterminationMeasures how well the model fits the training set data.> 0.6 mdpi.com
Cross-validated R²q² or Q²Measures the internal predictive ability of the model (robustness).> 0.6 mdpi.com
Predictive R²R²_predMeasures the predictive power of the model on an external test set.> 0.5 researchgate.net
Root Mean Square ErrorRMSEMeasures the differences between values predicted by a model and the values observed.As low as possible researchgate.net

Application of QSAR in Iterative Compound Design

The ultimate goal of developing a QSAR model is to use it as a predictive tool in the iterative process of drug design. youtube.comijert.org Once a validated and robust QSAR model is established for a series of compounds related to this compound, it can guide the synthesis of new, potentially more potent analogues.

The process is iterative:

Prediction: The QSAR model is used to predict the biological activity of a library of virtual compounds that have not yet been synthesized. These virtual compounds are designed by making systematic modifications to the parent structure of this compound.

Prioritization: Based on the model's predictions, compounds with the highest predicted activity are identified and prioritized for chemical synthesis. This saves significant time and resources by focusing laboratory efforts on the most promising candidates. researchgate.net

Synthesis and Testing: The prioritized compounds are synthesized and their biological activity is experimentally measured.

Model Refinement: The new experimental data from the synthesized compounds can be added to the original dataset. The QSAR model is then rebuilt and re-validated with this expanded dataset, potentially improving its accuracy and predictive power for the next round of design.

This iterative cycle of prediction, synthesis, testing, and model refinement accelerates the process of lead optimization, helping medicinal chemists to understand the key structural features required for desired biological activity and to rationally design compounds with improved potency. nih.govmdpi.com

Computational Chemistry and Molecular Modeling in Research on 4 Naphthalen 1 Ylmethyl Piperidine

Molecular Docking Simulations for Ligand-Target Prediction and Binding Mode Analysis.irbbarcelona.org

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in identifying potential biological targets for a ligand and elucidating the specific interactions that stabilize the ligand-protein complex.

Algorithm Selection and Scoring Function Optimization

The success of molecular docking heavily relies on the choice of the search algorithm and the scoring function. nih.gov Search algorithms are responsible for exploring the vast conformational space of the ligand and the binding site, generating a diverse set of possible binding poses. researchgate.net Common algorithms include genetic algorithms, Monte Carlo methods, and systematic search methods. researchgate.net Each algorithm has its strengths and weaknesses, and the choice often depends on the specific system being studied. For instance, genetic algorithms are efficient at exploring a large conformational space, while Monte Carlo methods are adept at overcoming energy barriers to find the global minimum. researchgate.net

Scoring functions are mathematical models used to estimate the binding affinity between a ligand and a protein. researchgate.net They can be broadly categorized into force-field-based, empirical, and knowledge-based functions. researchgate.net Optimizing the scoring function is a critical step to ensure that the predicted binding affinities correlate well with experimental data. This often involves creating a training set of known ligands with experimentally determined binding affinities for the target protein and adjusting the parameters of the scoring function to minimize the difference between the calculated and experimental values.

In the context of 4-(naphthalen-1-ylmethyl)piperidine and related neuroprotective agents targeting the sigma-1 receptor (S1R), a variety of docking programs and scoring functions have been evaluated. nih.govnih.gov Studies have shown that programs like FlexX, DOCK, GOLD, LigandFit, and Glide can yield different results, and the best-performing algorithm may vary depending on the nature of the active site. nih.gov Consensus scoring, which combines the results from multiple scoring functions, has been shown to improve the accuracy of virtual screening experiments. nih.gov

Validation Methodologies for Docking Protocols

To ensure the reliability of molecular docking predictions, it is essential to validate the docking protocol. nih.govnih.gov A common validation method is to re-dock a known ligand into the crystal structure of its target protein. A successful docking protocol should be able to reproduce the experimentally observed binding mode with high accuracy, typically measured by the root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose.

Another validation approach involves correlating the calculated binding affinities from docking with experimentally determined values (e.g., Ki or IC50) for a series of known ligands. nih.govnih.gov A strong correlation between the computational and experimental data provides confidence in the predictive power of the docking protocol. For instance, in the development of S1R modulators, a reliable in silico protocol was established by comparing the computationally calculated Ki values of a set of aryl-aminoalkyl-ketones with their experimentally determined binding affinities. nih.govnih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Stability.irbbarcelona.org

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the exploration of the conformational landscape and the assessment of binding stability over time.

Force Field Parameterization and Simulation Setup

MD simulations rely on a force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of particles. researchgate.net Accurate force field parameterization is crucial for obtaining meaningful simulation results. rsc.org For novel compounds like this compound, specific parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions may not be available in standard force fields like AMBER, CHARMM, or GROMOS. researchgate.net In such cases, these parameters need to be derived using quantum mechanical (QM) calculations. nih.gov The General Amber Force Field (GAFF) is often used for small organic molecules, with missing parameters generated through QM calculations at a level of theory like B3LYP/6-31G**. irbbarcelona.orgnih.gov

The simulation setup involves placing the ligand-protein complex in a box of solvent (typically water) and ions to mimic physiological conditions. The system is then subjected to energy minimization to remove any steric clashes, followed by a period of equilibration where the temperature and pressure are gradually brought to the desired values. Finally, a production run is performed, during which the trajectory of the system is saved for later analysis.

Analysis of Binding Free Energies and Conformational Landscapes

MD simulations can be used to calculate the binding free energy of a ligand to a protein, which is a more rigorous measure of binding affinity than the scores provided by docking programs. rsc.orgnih.gov Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and alchemical free energy calculations can provide accurate estimates of binding free energies. mdpi.comgoettingen-research-online.desemanticscholar.org These methods calculate the free energy difference between the bound and unbound states of the ligand. nih.gov

Analysis of the MD trajectory can also reveal the conformational landscape of the ligand and the protein. By monitoring properties like RMSD, root-mean-square fluctuation (RMSF), and radius of gyration (Rg), researchers can assess the stability of the complex and identify flexible regions. mdpi.comresearchgate.net The formation and breaking of hydrogen bonds and other key interactions between the ligand and the protein can also be tracked throughout the simulation, providing insights into the determinants of binding stability. nih.gov

Quantum Chemical Calculations for Electronic Structure and Reactivity.irbbarcelona.orgnih.gov

Quantum chemical (QC) calculations provide a detailed description of the electronic structure of a molecule, which is fundamental to understanding its reactivity and intermolecular interactions. Methods like Density Functional Theory (DFT) are commonly used to study the properties of drug-like molecules. nih.gov

For this compound, QC calculations can be used to determine a variety of properties, including:

Optimized geometry: The most stable three-dimensional arrangement of the atoms.

Partial atomic charges: The distribution of electron density within the molecule, which is crucial for understanding electrostatic interactions.

Molecular orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are important for determining the molecule's reactivity.

Electrostatic potential maps: These maps visualize the regions of positive and negative electrostatic potential on the surface of the molecule, indicating sites for electrophilic and nucleophilic attack.

These QC-derived properties can be used to parameterize force fields for MD simulations, as mentioned earlier. nih.gov They can also provide valuable insights for lead optimization, for example, by identifying positions on the molecule where modifications could enhance binding affinity or improve pharmacokinetic properties.

Density Functional Theory (DFT) for Molecular Geometry and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as molecules. It is employed to determine the optimized molecular geometry and predict the energetic properties of this compound. By utilizing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate the ground-state energy, bond lengths, bond angles, and dihedral angles of the molecule. dntb.gov.uamdpi.comresearchgate.net These calculations are crucial for understanding the molecule's stability and conformational preferences. The optimized geometry provides a foundational model for further computational analyses. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Electrostatic Potential (MEP) Mapping

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. malayajournal.org A smaller energy gap suggests higher reactivity. imedpub.com For this compound, FMO analysis helps in identifying the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule, which is fundamental to understanding its interaction with other molecules. researchgate.netlibretexts.orgnih.gov

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. malayajournal.org It helps in identifying the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. researchgate.net For this compound, MEP maps can predict regions prone to electrophilic or nucleophilic attack, offering insights into its intermolecular interactions. malayajournal.org

Table 1: Frontier Molecular Orbital (FMO) Parameters

ParameterDescription
HOMO Energy Energy of the Highest Occupied Molecular Orbital. Indicates the molecule's ability to donate electrons.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. A smaller gap suggests higher chemical reactivity.

This table is interactive. Click on the headers to sort.

In Silico Screening Methodologies for Novel Interacting Partners

In silico screening has become a cornerstone in the early stages of drug discovery for identifying potential interacting partners for a given compound. nih.gov For this compound, virtual screening methodologies can be employed to search large compound libraries for molecules that are likely to bind to it. These methods often involve molecular docking simulations where the compound of interest is treated as a receptor, and a library of potential ligands is docked into its putative binding sites. nih.gov This approach can help in identifying novel molecules that may modulate the activity of this compound or have similar biological targets.

Theoretical Prediction of Physicochemical Properties Relevant to Research Bioavailability (e.g., Lipophilicity, Solubility)

Computational methods are widely used to predict the physicochemical properties of compounds that are crucial for their bioavailability. nih.gov For this compound, properties such as lipophilicity (logP), aqueous solubility (logS), and polar surface area (PSA) can be calculated using various software and web-based tools. researchgate.net These predictions are based on the molecule's structure and are essential for generating hypotheses about its behavior in a biological system. nih.gov For instance, lipophilicity influences a compound's ability to cross cell membranes, while solubility affects its absorption. researchgate.net

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueImportance in Bioavailability
LogP (Lipophilicity) Varies based on prediction toolInfluences membrane permeability and absorption.
LogS (Aqueous Solubility) Varies based on prediction toolAffects dissolution and absorption from the gastrointestinal tract.
Polar Surface Area (PSA) Varies based on prediction toolCorrelates with membrane permeability.

This table is interactive. Click on the headers to sort.

Computational Approaches for Predicting Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters for research hypothesis generation

Computational models play a significant role in predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound, providing a preliminary assessment of its drug-like characteristics. nih.govgithub.com For this compound, various in silico tools can predict parameters such as human intestinal absorption, blood-brain barrier penetration, and interaction with cytochrome P450 enzymes. nih.govmdpi.com These predictions are valuable for generating early research hypotheses about the compound's pharmacokinetic profile and potential for further development. nih.govnih.gov

Table 3: Predicted ADME Parameters

ADME ParameterPredictionResearch Implication
Human Intestinal Absorption Varies (e.g., High, Low)Hypothesis on oral bioavailability.
Blood-Brain Barrier (BBB) Penetration Varies (e.g., Yes, No)Hypothesis on central nervous system activity.
CYP450 Inhibition Varies (e.g., Inhibitor, Non-inhibitor)Hypothesis on potential for drug-drug interactions.

This table is interactive. Click on the headers to sort.

Future Research Directions and Emerging Paradigms for 4 Naphthalen 1 Ylmethyl Piperidine

Development of Innovative and Sustainable Synthetic Routes

The traditional methods for synthesizing piperidine (B6355638) derivatives are often being re-evaluated in favor of more environmentally friendly and efficient processes. nih.govajchem-a.com Future research will likely focus on several key areas to improve the synthesis of 4-(naphthalen-1-ylmethyl)piperidine and its analogs.

Green Chemistry Approaches: The principles of green chemistry are increasingly being applied to the synthesis of N-substituted piperidones and piperidines. nih.govresearchgate.net This includes the use of environmentally benign solvents, such as deep eutectic solvents (DES) made from glucose and choline (B1196258) chloride, which offer a safer and more sustainable alternative to volatile organic compounds. researchgate.net These methods aim to reduce pollution and create more atom-efficient reactions. nih.govresearchgate.net

Biocatalysis: The use of enzymes as catalysts in organic synthesis, or biocatalysis, offers a highly selective and efficient route to piperidine derivatives. rsc.orgrsc.org Immobilized enzymes, such as Candida antarctica lipase (B570770) B (CALB), can be used in multicomponent reactions to produce these compounds in high yields and can be reused for multiple cycles, making the process more cost-effective and sustainable. rsc.orgrsc.org Recent advancements have also combined biocatalytic C-H oxidation with radical cross-coupling to construct complex piperidine frameworks, streamlining the synthesis of medicinally important molecules. chemistryviews.orgnews-medical.net

Flow Chemistry: Continuous flow reactors are gaining traction for the synthesis of piperidines. nih.govorganic-chemistry.orgacs.org This technology allows for rapid and scalable production with precise control over reaction conditions, leading to higher yields and diastereoselectivities in a shorter amount of time compared to traditional batch methods. nih.govacs.org Electrosynthesis in flow microreactors is another promising green method for the synthesis of piperidine derivatives. nih.govresearchgate.net

Novel Catalytic Systems: Research into new catalytic systems continues to provide more efficient synthetic routes. This includes the use of iridium complexes for the N-heterocyclization of primary amines with diols and borane-catalyzed metal-free transfer hydrogenation of pyridines. organic-chemistry.org These methods often operate under mild conditions and avoid the use of harsh reagents. organic-chemistry.org

A summary of emerging synthetic strategies is presented in the table below:

Synthetic StrategyKey AdvantagesRepresentative Examples
Green Chemistry Environmentally friendly, reduced pollution, atom-efficient. nih.govresearchgate.netUse of deep eutectic solvents (DES). researchgate.net
Biocatalysis High selectivity, mild reaction conditions, reusable catalysts. rsc.orgrsc.orgImmobilized Candida antarctica lipase B (CALB). rsc.orgrsc.org
Flow Chemistry Rapid, scalable, precise control, high yields. nih.govacs.orgElectrosynthesis in microreactors. nih.govresearchgate.net
Novel Catalysis Mild conditions, avoidance of harsh reagents, high efficiency. organic-chemistry.orgIridium-catalyzed N-heterocyclization. organic-chemistry.org

Exploration of Novel Biological Targets and Undiscovered Molecular Interaction Mechanisms

While the piperidine scaffold is a component of many approved drugs, the full biological potential of this compound and its derivatives remains an active area of investigation. enamine.netnih.gov Future research will aim to identify novel biological targets and elucidate the molecular mechanisms underlying their activity.

The three-dimensional structure of piperidine derivatives allows for better interaction with complex biological targets, which can lead to improved specificity and physicochemical properties crucial for drug development. chemistryviews.org Researchers are actively exploring a wide range of pharmacological applications for piperidine-containing compounds, including their use as anticancer, anti-inflammatory, and antimicrobial agents. ajchem-a.commdpi.com

A key area of interest is the development of dual-target ligands. For instance, piperidine derivatives have shown affinity for both histamine (B1213489) H3 and sigma-1 receptors, suggesting their potential in treating pain through a synergistic mechanism. nih.gov Further investigation into the structure-activity relationships (SAR) of these compounds will be critical. For example, studies on MenA inhibitors for Mycobacterium tuberculosis have focused on modifying the piperidine scaffold to improve potency and drug-like properties, such as reducing lipophilicity. nih.gov

The exploration of novel biological targets for this compound could be guided by its structural similarity to known bioactive molecules and through broad screening against various receptors and enzymes. Understanding the specific molecular interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic forces, will be crucial for optimizing the design of more potent and selective drug candidates.

Integration with High-Throughput Screening and Automated Synthesis Platforms

The integration of high-throughput screening (HTS) and automated synthesis platforms is set to revolutionize the discovery and optimization of new drug candidates, including those based on the this compound scaffold. nih.govfu-berlin.defu-berlin.de

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of chemical compounds against a specific biological target. nih.govnih.gov This unbiased approach can quickly identify "hit" compounds with desired biological activity. nih.govharvard.edu For this compound derivatives, HTS can be employed to screen for a wide range of activities, from enzyme inhibition to modulation of cellular pathways. nih.govharvard.edu High-throughput cell imaging can provide detailed information on the phenotypic effects of these compounds. harvard.edu

Automated Synthesis Platforms: Automated synthesizers enable the rapid generation of large and diverse chemical libraries. nih.govfu-berlin.defu-berlin.de These platforms can perform multistep syntheses in a continuous flow or solid-phase format, significantly reducing the time and resources required for manual synthesis. fu-berlin.de This technology is particularly well-suited for creating libraries of this compound analogs with systematic variations in their structure, allowing for a comprehensive exploration of the structure-activity relationship. fu-berlin.de

DNA-Encoded Libraries (DELs): DEL technology combines the power of combinatorial chemistry with the efficiency of DNA barcoding. vipergen.com This approach allows for the creation and screening of massive libraries containing billions of unique compounds. vipergen.comnih.govnih.gov Each small molecule is tagged with a unique DNA sequence that serves as an identifier, enabling the rapid deconvolution of hits from affinity-based selections. vipergen.comrsc.org The development of DNA-compatible chemistries is expanding the scope of scaffolds that can be incorporated into DELs, including those relevant to this compound. nih.govrsc.org

The synergy between HTS, automated synthesis, and DELs creates a powerful engine for drug discovery. Large, diverse libraries of this compound derivatives can be rapidly synthesized and screened, leading to the efficient identification and optimization of promising new therapeutic agents.

TechnologyApplication in this compound ResearchKey Benefits
High-Throughput Screening (HTS) Rapidly screen libraries of derivatives for biological activity. nih.govnih.govUnbiased discovery of new leads, efficient data generation. nih.govharvard.edu
Automated Synthesis Generate large, diverse libraries of analogs for SAR studies. nih.govfu-berlin.deIncreased speed and efficiency, reduced manual labor. nih.govfu-berlin.de
DNA-Encoded Libraries (DELs) Create and screen massive libraries to explore vast chemical space. vipergen.comnih.govUnprecedented library size, rapid hit identification. vipergen.comnih.gov

Design of this compound-Based Chemical Probes for Cellular Studies

Chemical probes are essential tools for dissecting complex biological processes within a cellular context. researchwithrutgers.com Designing probes based on the this compound scaffold can provide valuable insights into its cellular targets and mechanisms of action.

Fluorescent Probes: Attaching a fluorescent reporter group to the this compound core can enable the visualization of its subcellular localization and interactions with cellular components through fluorescence microscopy. nih.govmdpi.comnih.gov The development of probes with high brightness, good water solubility, and photostability is crucial for effective cellular imaging. nih.gov The piperazine-coumarin scaffold, for instance, has been used to create bright and soluble probes for bio-thiol detection. nih.gov Similarly, piperazine-linked 1,8-naphthalimide (B145957) derivatives have shown good membrane permeability and have been used for cellular imaging. mdpi.com Self-assembled peptide-based nanoparticles with intrinsic fluorescence have also been developed as imaging probes. rsc.org

Photoaffinity Labeling (PAL) Probes: PAL is a powerful technique for identifying the direct binding partners of a small molecule. nih.govnih.gov A photo-reactive group, such as a diazirine or phenyl azide, is incorporated into the this compound structure. nih.govnih.govrsc.org Upon photoactivation, the probe covalently crosslinks to its target protein, allowing for its subsequent identification by techniques like mass spectrometry. researchwithrutgers.comnih.govnih.gov This method can help to definitively identify the cellular targets of this compound.

The design of these chemical probes requires careful consideration of the point of attachment for the reporter or photo-reactive group to minimize disruption of the compound's biological activity. nih.gov The successful application of these probes will provide a deeper understanding of the cellular pharmacology of this compound and guide the development of more targeted therapeutics.

Advancement of Computational Modeling Frameworks for Enhanced Predictive Capabilities in Chemical Biology

Computational modeling has become an indispensable tool in modern drug discovery, offering the ability to predict the properties and activities of molecules before their synthesis. Advancements in these frameworks will significantly enhance the rational design of this compound-based compounds.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound derivatives, QSAR studies can help to identify the key structural features that contribute to their potency and selectivity. This information can then be used to design new analogs with improved properties.

Molecular Docking and Dynamics Simulations: Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This technique can be used to screen virtual libraries of this compound analogs against known or hypothesized biological targets. Molecular dynamics simulations can then be used to study the stability of the predicted binding poses and to understand the dynamic nature of the ligand-receptor interactions over time. These simulations provide a more detailed picture of the binding event and can help to explain the molecular basis of activity. For example, in silico studies, including molecular docking and molecular dynamics, have been used to suggest that piperazine-linked derivatives could target specific cancer-related proteins. mdpi.com

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for biological activity. By analyzing a set of active this compound analogs, a pharmacophore model can be generated. This model can then be used to search large chemical databases for novel scaffolds that fit the pharmacophore and are likely to have similar biological activity.

The continuous improvement of these computational methods, driven by advances in algorithms and computing power, will enable more accurate predictions and a more efficient design-synthesize-test cycle for the development of new drugs based on the this compound scaffold.

Q & A

Q. What safety measures are critical during handling of this compound derivatives?

  • Guidelines :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles. Use fume hoods for synthesis/storage .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (EPA/DOT guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.